![molecular formula C24H20BrN5O2 B2492325 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 384374-69-0](/img/structure/B2492325.png)
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It is likely that it interacts with its targets (potentially egfr and her2) in a manner similar to other quinazoline derivatives .
Biochemical Pathways
Based on the potential targets, it may influence pathways related to cell growth and proliferation, potentially having an impact on cancerous cells .
Result of Action
Given the potential targets, it may have an impact on cell growth and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution reactions, where the quinazoline derivative is reacted with 4-(4-nitrophenyl)piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Antimicrobial Activity
Research has shown that quinazoline derivatives exhibit substantial antimicrobial properties. For instance, compounds structurally similar to 6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The antimicrobial activity is often evaluated using methods such as the cup-plate agar diffusion technique, revealing that certain derivatives can inhibit bacterial growth comparably to established antibiotics .
Anticancer Properties
Several studies have highlighted the potential of quinazoline derivatives in cancer therapy. Compounds with similar structures have been synthesized and tested for cytotoxicity against human cancer cell lines, such as A-549 lung carcinoma cells. These studies suggest that the introduction of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored. In vivo studies utilizing carrageenan-induced paw edema models in rats have shown that certain compounds exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen .
Case Studies
Several case studies provide insights into the applications and efficacy of similar compounds:
Study on Antimicrobial Activity
A study synthesized a series of quinazoline derivatives, including those with piperazine moieties. The results indicated that these compounds exhibited potent antibacterial and antifungal activities against a range of pathogens. Notably, some derivatives showed superior activity compared to standard treatments .
Study on Anticancer Activity
In another investigation, a related quinazoline derivative was tested for its cytotoxic effects on breast cancer cell lines. The findings revealed significant anti-proliferative activity, suggesting that modifications to the quinazoline core can lead to enhanced therapeutic profiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: Lacks the bromine and piperazine substituents.
4-(4-Nitrophenyl)piperazine: Lacks the quinazoline core.
6-Bromoquinazoline: Lacks the piperazine and phenyl substituents.
Uniqueness
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the bromine atom, nitrophenyl group, and piperazine moiety all contribute to its potential as a versatile compound in scientific research.
Activité Biologique
6-Bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and other pharmacological effects supported by diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C20H19BrN4O2
- Molecular Weight : 423.3 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Antibacterial Activity
Studies have demonstrated that this compound possesses potent antibacterial properties against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 1: Antibacterial Efficacy Against MRSA
Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
6-Bromo Compound | 50 | 22 |
Tiamulin (Control) | 50 | 18 |
DMSO (Control) | - | 0 |
The data indicates that the compound has a greater zone of inhibition compared to the control, suggesting its effectiveness in inhibiting bacterial growth.
2. Cytotoxicity Studies
Cytotoxicity assessments using MTT assays have shown that while the compound exhibits antibacterial effects, it also has a degree of cytotoxicity toward mammalian cells. The IC50 value for normal rat liver cells was found to be approximately 15 µg/mL.
Table 2: Cytotoxicity Profile
Compound | IC50 (µg/mL) |
---|---|
6-Bromo Compound | 15 |
Tiamulin | 20 |
This suggests that while the compound is effective against bacteria, careful consideration must be given to its cytotoxic effects on human cells.
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with DNA replication processes. Further studies are needed to elucidate the precise biochemical pathways involved.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Efficacy Against MRSA : In a murine model, administration of the compound significantly reduced bacterial load in infected tissues compared to untreated controls. The survival rate of infected mice treated with the compound was reported at 70%, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Research has explored the use of this compound in combination with other antibiotics to enhance efficacy against resistant bacterial strains. Preliminary results suggest synergistic effects when combined with beta-lactam antibiotics.
Propriétés
IUPAC Name |
6-bromo-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDDAZDSKGTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.